molecular formula C11H16N2 B1209678 N-Methylanabasine CAS No. 24380-92-5

N-Methylanabasine

Cat. No.: B1209678
CAS No.: 24380-92-5
M. Wt: 176.26 g/mol
InChI Key: WHAIHNKQZOMXJJ-NSHDSACASA-N
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Description

N-Methylanabasine is a chemical compound with the molecular formula C11H16N2. It is a derivative of anabasine, an alkaloid found in certain plants, particularly in the tobacco plant. This compound functions as a nicotinic acetylcholine receptor agonist, meaning it binds to and activates these receptors in the central nervous system .

Biochemical Analysis

Biochemical Properties

N-Methylanabasine plays a significant role in biochemical reactions, particularly in the modulation of nicotinic acetylcholine receptors (nAChRs). These receptors are involved in the regulation of neurotransmitter release and synaptic transmission. This compound interacts with nAChRs by binding to the receptor sites, which can either activate or inhibit the receptors depending on the concentration and specific receptor subtype . This interaction influences the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, thereby affecting various physiological processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating nAChRs, leading to changes in neurotransmitter release and synaptic plasticity . This compound also impacts gene expression by altering the activity of transcription factors and other regulatory proteins. Additionally, this compound affects cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, thereby altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nAChRs, where it binds to the receptor sites and modulates their activity . This binding can lead to either activation or inhibition of the receptors, depending on the concentration and specific receptor subtype. The activation of nAChRs by this compound results in the opening of ion channels, allowing the influx of cations such as sodium and calcium, which subsequently triggers downstream signaling pathways. In contrast, inhibition of nAChRs can prevent the release of neurotransmitters and reduce synaptic transmission . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can activate nAChRs and enhance neurotransmitter release, leading to increased synaptic transmission and improved cognitive function . At high doses, this compound can inhibit nAChRs, resulting in reduced neurotransmitter release and impaired synaptic transmission . Additionally, high doses of this compound have been associated with toxic or adverse effects, including neurotoxicity and disruption of normal cellular function . These dosage-dependent effects underscore the importance of carefully controlling the concentration of this compound in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of alkaloids and neurotransmitters . It interacts with enzymes such as cytochrome P450, which are involved in the oxidation and detoxification of various compounds . The metabolism of this compound can lead to the formation of metabolites that may have different biological activities and effects on cellular function . Understanding the metabolic pathways of this compound is crucial for elucidating its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can cross cell membranes through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . It has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound may be targeted to the mitochondria through specific mitochondrial targeting sequences, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylanabasine can be synthesized through various methods. One common approach involves the methylation of anabasine. For example, anabasine can be treated with methyl iodide in the presence of a base to yield this compound. Another method involves the reduction of N-oxides of this compound using zinc and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: N-Methylanabasine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, glacial acetic acid, elevated temperatures.

    Reduction: Zinc, hydrochloric acid.

    Substitution: Methyl iodide, base.

Major Products:

    Oxidation: N,N’-dioxide, N’-oxide, N-oxide.

    Reduction: Regeneration of this compound from its N-oxides.

Scientific Research Applications

N-Methylanabasine has several scientific research applications:

Comparison with Similar Compounds

    Anabasine: The parent compound of N-Methylanabasine, also a nicotinic acetylcholine receptor agonist.

    Nicotine: Another well-known nicotinic acetylcholine receptor agonist found in tobacco.

    Nicotinic Acid: Though not a receptor agonist, it shares structural similarities with this compound.

Uniqueness: this compound is unique due to its specific methylation, which alters its binding affinity and activity at nicotinic acetylcholine receptors compared to its parent compound, anabasine.

Properties

IUPAC Name

3-[(2S)-1-methylpiperidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-13-8-3-2-6-11(13)10-5-4-7-12-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAIHNKQZOMXJJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC[C@H]1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701278607
Record name 3-[(2S)-1-Methyl-2-piperidinyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24380-92-5
Record name 3-[(2S)-1-Methyl-2-piperidinyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24380-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylanabasine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024380925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2S)-1-Methyl-2-piperidinyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLANABASINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F89FI7JTI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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